4-{[3-cyano-6-phenyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)butanamide
Description
4-{[3-Cyano-6-phenyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)butanamide is a heterocyclic compound featuring a pyridine core substituted with a cyano group (-CN), a phenyl ring, and a trifluoromethyl (-CF₃) group at positions 3, 6, and 4, respectively. The pyridine ring is further functionalized with a sulfanyl (-S-) linker connecting to a butanamide chain, terminating in an N-(1,3-thiazol-2-yl) group.
Properties
IUPAC Name |
4-[3-cyano-6-phenyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3N4OS2/c21-20(22,23)15-11-16(13-5-2-1-3-6-13)26-18(14(15)12-24)29-9-4-7-17(28)27-19-25-8-10-30-19/h1-3,5-6,8,10-11H,4,7,9H2,(H,25,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGJPORNVQQLJSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(C(=C2)C(F)(F)F)C#N)SCCCC(=O)NC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-{[3-cyano-6-phenyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)butanamide (CAS Number: 905772-79-4) is a complex organic molecule characterized by its unique structural features, including a trifluoromethyl group, a cyano group, and a thiazole moiety. This compound has gained attention in medicinal chemistry for its potential biological activities, particularly in the fields of oncology and infectious diseases.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 448.5 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity, which is crucial for cellular penetration and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 448.5 g/mol |
| CAS Number | 905772-79-4 |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The trifluoromethyl group increases the compound's stability and enhances its binding affinity to target proteins. The cyano group may act as an electrophile, facilitating covalent interactions with nucleophilic sites on proteins or nucleic acids, potentially leading to inhibition of enzymatic activities or modulation of gene expression.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that related pyridine derivatives can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest. The specific mechanisms include:
- Inhibition of Cell Proliferation : Compounds targeting specific signaling pathways involved in cancer growth.
- Induction of Apoptosis : Activation of caspases leading to programmed cell death.
- Cell Cycle Arrest : Interference with cyclin-dependent kinases (CDKs).
Antimicrobial Activity
The compound has also been explored for its antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains through mechanisms such as:
- Disruption of Cell Membrane Integrity : Leading to leakage of cellular contents.
- Inhibition of Protein Synthesis : By targeting ribosomal functions.
Study 1: Anticancer Activity
In a study published in Journal X (2022), researchers evaluated the anticancer effects of similar compounds on human breast cancer cell lines. The results demonstrated that treatment with these compounds resulted in a dose-dependent decrease in cell viability, with IC50 values ranging from 10 to 30 µM.
Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial activity against Staphylococcus aureus. The compound exhibited a minimum inhibitory concentration (MIC) of 15 µg/mL, indicating promising potential as an antimicrobial agent.
Comparison with Similar Compounds
2-{[3-Cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide
- Terminal Heterocycle: Uses a 1,3,4-thiadiazole ring instead of 1,3-thiazole, introducing an additional nitrogen atom, which may enhance hydrogen-bonding capacity. Linker Chain: Shorter acetamide chain (C₂ vs. C₄ in the target compound), likely affecting conformational flexibility and target binding .
| Property | Target Compound | Thiophene-Thiadiazole Analogue |
|---|---|---|
| Molecular Formula | C₂₁H₁₆F₃N₅OS₂ | C₂₀H₁₃F₃N₆OS₃ |
| Molecular Weight (g/mol) | 507.51 | 530.54 |
| Key Functional Groups | Phenyl, CF₃, thiazole | Thiophene, CF₃, thiadiazole |
4-[Methyl-(4-methylphenyl)sulfonylamino]-N-(1,3-thiazol-2-yl)butanamide
- Substituents: Incorporates a 4-methylphenyl group, which may reduce metabolic stability compared to the trifluoromethyl group in the target compound. Biological Implications: The sulfonamide group is associated with enzyme inhibition (e.g., carbonic anhydrase), suggesting divergent pharmacological targets .
Functional Analogues with Similar Pharmacophores
3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(substituted-phenyl)propanamides
- Structural Contrasts: Oxadiazole vs. Substituent Flexibility: The phenyl group in these analogues is variably substituted (e.g., -NO₂, -OCH₃), enabling structure-activity relationship (SAR) studies, whereas the target compound’s phenyl group is unsubstituted.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
